N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride
Description
(1-CHLOROBUTYLIDENE)AMINO N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobutylidene group, an amino group, and a chloromethoxyphenyl carbamate group, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C12H14Cl2N2O3 |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
(1-chlorobutylideneamino) N-(5-chloro-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-3-4-11(14)16-19-12(17)15-9-7-8(13)5-6-10(9)18-2/h5-7H,3-4H2,1-2H3,(H,15,17) |
InChI Key |
PTPUTRAEADRBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NOC(=O)NC1=C(C=CC(=C1)Cl)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-CHLOROBUTYLIDENE)AMINO N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE typically involves a multi-step process. One common method includes the reaction of 1-chlorobutylidene with an amine derivative, followed by the introduction of the chloromethoxyphenyl carbamate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-CHLOROBUTYLIDENE)AMINO N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobutylidene group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1-CHLOROBUTYLIDENE)AMINO N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (1-CHLOROBUTYLIDENE)AMINO N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar structural features but differ in the position and number of chlorine atoms.
Imidazoles: While structurally different, imidazoles share some chemical reactivity and applications.
Uniqueness
(1-CHLOROBUTYLIDENE)AMINO N-(5-CHLORO-2-METHOXYPHENYL)CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
